molecular formula C8H11ClN2O B2727272 2-(Tert-butoxy)-5-chloropyrazine CAS No. 1060803-81-7

2-(Tert-butoxy)-5-chloropyrazine

Cat. No.: B2727272
CAS No.: 1060803-81-7
M. Wt: 186.64
InChI Key: YPMVSPBMJNCRSA-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-chloropyrazine is an organic compound that belongs to the pyrazine family It is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the pyrazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-5-chloropyrazine typically involves the reaction of 5-chloropyrazine with tert-butyl alcohol in the presence of a suitable catalyst. One common method includes the use of a strong acid such as hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxy)-5-chloropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include dihydropyrazine derivatives.

Scientific Research Applications

2-(Tert-butoxy)-5-chloropyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butoxy)-5-chloropyrazine is unique due to the presence of both a tert-butoxy group and a chlorine atom on the pyrazine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVSPBMJNCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-81-7
Record name 2-(tert-butoxy)-5-chloropyrazine
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